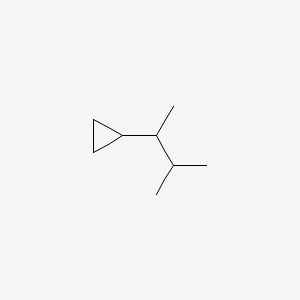

(1,2-Dimethylpropyl)cyclopropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6976-27-8 |

|---|---|

Molecular Formula |

C8H16 |

Molecular Weight |

112.21 g/mol |

IUPAC Name |

3-methylbutan-2-ylcyclopropane |

InChI |

InChI=1S/C8H16/c1-6(2)7(3)8-4-5-8/h6-8H,4-5H2,1-3H3 |

InChI Key |

JSDZSLGMRRSAHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)C1CC1 |

Origin of Product |

United States |

Theoretical Framework and Fundamental Reactivity of Cyclopropane Derivatives

Bonding Models and Strain Energy in Cyclopropanes

The defining characteristic of cyclopropane (B1198618) and its derivatives is the significant ring strain resulting from C-C-C bond angles constrained to 60°, a substantial deviation from the ideal 109.5° tetrahedral angle. wikipedia.org This geometric constraint profoundly influences the molecule's bonding and energy.

The Coulson-Moffitt theory, or "bent bond" model, posits that the carbon-carbon bonds in cyclopropane are not linear but are bent outwards in a banana-like shape. cutm.ac.inpharmaguideline.comiptsalipur.org This curvature arises because the hybrid orbitals forming the C-C bonds cannot point directly at each other due to the 60° angle constraint. pressbooks.pub Instead, they overlap at an angle, with an inter-orbital angle estimated to be around 104°. cutm.ac.inpharmaguideline.comhrpatelpharmacy.co.in

This bent bond formation has two major implications. Firstly, the orbital overlap is less effective than in a standard, straight C-C sigma bond, resulting in weaker bonds. cutm.ac.inresearchgate.net The C-C bond in cyclopropane has a strength of about 255 kJ/mol (61 kcal/mol), which is significantly weaker than the 370 kJ/mol (88 kcal/mol) for a C-C bond in propane. pressbooks.publibretexts.org Secondly, this model predicts an increase in electron density outside the ring, which helps to explain the reactivity of cyclopropanes towards electrophiles. researchgate.net

An alternative perspective is offered by the Walsh orbital model, which describes the bonding in cyclopropane in terms of molecular orbitals. bluffton.edu This model suggests that the highest occupied molecular orbitals (HOMOs) of cyclopropane possess a degree of π-character, analogous to the π-bond in an alkene. bluffton.eduyoutube.com

The Walsh model starts by considering cyclopropane as a combination of three methylene (B1212753) (CH₂) units. scribd.com The molecular orbitals are constructed from the orbitals of these fragments. bluffton.eduscribd.com This model successfully explains properties that the simple bent bond theory does not, such as the ability of cyclopropane to engage in conjugation with adjacent p-orbitals, for instance in a cyclopropylmethyl cation. bluffton.eduyoutube.com This π-analogy accounts for the observation that cyclopropanes can undergo addition reactions, a characteristic feature of unsaturated compounds. bluffton.eduyoutube.com

The total ring strain in cyclopropane is estimated to be around 115 kJ/mol (27.5 kcal/mol). libretexts.orgacs.org This high degree of instability is a combination of two primary factors: angle strain and torsional strain. wikipedia.orgutexas.edulibretexts.org

Angle Strain: Also known as Baeyer strain, this is the principal source of strain in cyclopropane. utexas.edumasterorganicchemistry.com It arises from the severe compression of the C-C-C bond angles to 60° from the ideal sp³ tetrahedral angle of 109.5°. wikipedia.orglumenlearning.com

Torsional Strain: Also known as Pitzer strain, this results from the eclipsing interactions of the C-H bonds on adjacent carbon atoms. libretexts.orglumenlearning.comlibretexts.org Because the cyclopropane ring is planar, all neighboring C-H bonds are held in an eclipsed conformation, maximizing this type of strain. lumenlearning.comlibretexts.org

The total strain energy significantly weakens the C-C bonds, making cyclopropane and its derivatives, like (1,2-Dimethylpropyl)cyclopropane, much more reactive than their acyclic counterparts. utexas.edu

| Strain Component | Description | Estimated Contribution in Cyclopropane |

| Angle Strain | Destabilization from bond angles deviating from the ideal 109.5°. utexas.edu | The major portion of the total ring strain. utexas.edu |

| Torsional Strain | Destabilization from eclipsed conformations of adjacent C-H bonds. utexas.edulibretexts.org | Estimated to be at least 9 kcal/mol. utexas.edu |

| Total Ring Strain | The sum of all strain components, measured by comparing heats of combustion. libretexts.orgmasterorganicchemistry.com | ~27.5 kcal/mol (115 kJ/mol). libretexts.orgmasterorganicchemistry.com |

General Principles of Cyclopropane Reactivity

The high ring strain is the primary driving force for the chemical reactivity of cyclopropanes, which is dominated by reactions that lead to the opening of the three-membered ring. nih.govprinceton.edu

The cleavage of the strained C-C bonds in a cyclopropane ring is facilitated by various factors, making these compounds useful synthetic intermediates.

Substituent Effects: The presence of substituents, such as the (1,2-dimethylpropyl) group, can influence the regioselectivity of ring-opening. Electron-donating groups can stabilize a developing positive charge on an adjacent carbon during electrophilic attack, directing the cleavage. Conversely, electron-withdrawing groups can favor cleavage of the bond located opposite to the substituent. princeton.edu

Reagent Type: Cyclopropanes are susceptible to attack by a range of reagents. Strong acids (like HBr), electrophiles (like Br₂), and catalytic hydrogenation (e.g., with H₂/Ni) can all lead to ring-opening addition products. iptsalipur.org Transition metals can also promote ring cleavage through oxidative addition. princeton.edu

Reaction Conditions: The specific conditions of a reaction, including temperature and the presence of catalysts, play a crucial role in determining whether a ring-opening reaction will occur and what products will be formed. princeton.eduresearchgate.net

The release of approximately 27.5 kcal/mol of stored strain energy makes ring-opening reactions thermodynamically highly favorable. nih.gov However, the kinetic profile of these reactions can vary significantly.

Thermodynamics: The products of ring-opening are substantially more stable than the starting cyclopropane derivative. rsc.org For example, the isomerization of cyclopropane to propene is exothermic. rsc.org This inherent thermodynamic driving force is a key feature of cyclopropane chemistry. nih.gov

Kinetics: Despite being thermodynamically favorable, many cyclopropane ring-opening reactions have a high activation energy. nih.govacs.org For instance, the thermal isomerization of cyclopropane to propene requires high temperatures (above 470°C) because the covalent C-C bonds, though strained, still require significant energy to break. gauthmath.comvaia.com The activation energy for this specific isomerization has been reported to be between 264-274 kJ/mol (around 63-65 kcal/mol). acs.orgchegg.comchegg.com Catalysts, including acids and transition metals, function by providing lower-energy pathways for bond cleavage, thereby increasing the reaction rate. arxiv.org

| Consideration | Description | Implication for this compound Reactivity |

| Thermodynamics | Strain-release makes ring-opening reactions highly exothermic and favorable. nih.govrsc.org | The conversion to an open-chain product will be energetically downhill. |

| Kinetics | Uncatalyzed ring-opening often has a high activation energy barrier. nih.govacs.org | The compound is likely stable at moderate temperatures but will react under forcing conditions or in the presence of a suitable catalyst. |

Role of Substituents in Modulating Cyclopropane Reactivity (e.g., Donor-Acceptor Cyclopropanes)

Substituents play a pivotal role in modulating the reactivity of the cyclopropane ring by altering its electronic and steric properties. The introduction of both electron-donating (donor) and electron-withdrawing (acceptor) groups on adjacent carbon atoms gives rise to a particularly reactive class of compounds known as donor-acceptor cyclopropanes.

In these systems, the donor group, which can range from strong donors like alkoxy and amino groups to weaker donors such as alkyl groups, increases the electron density of the adjacent cyclopropyl (B3062369) carbon. Conversely, the acceptor group, typically a carbonyl, cyano, or nitro group, withdraws electron density. This synergistic interaction polarizes the C1-C2 bond of the cyclopropane ring, creating a dipole-like character. This polarization significantly weakens the bond between the substituted carbons, lowering the activation energy for ring-opening reactions. nih.govwiley-vch.de

The (1,2-Dimethylpropyl) group, as a branched alkyl substituent, functions as a weak electron donor. Alkyl groups are capable of stabilizing a positive charge more effectively than a hydrogen atom, which influences the polarization of the cyclopropane ring's bonds. wiley-vch.de While detailed research specifically isolating the electronic and steric effects of the (1,2-Dimethylpropyl) group is not extensively documented in publicly available literature, its behavior can be inferred from the general principles of alkyl-substituted cyclopropanes. The branched nature of the (1,2-Dimethylpropyl) group also introduces significant steric bulk, which can influence the regioselectivity and stereoselectivity of reactions by sterically hindering the approach of reagents to one face of the cyclopropane ring.

The compound this compound is recognized as a building block in the synthesis of more complex molecules and serves as a subject in the study of cyclopropane chemistry, highlighting its relevance in understanding the reactivity of such substituted systems. lookchem.com

Below are data tables that provide context for the properties of this compound and the general reactivity of donor-acceptor cyclopropanes.

Table 1: Physical Properties of this compound and Unsubstituted Cyclopropane

| Property | This compound | Cyclopropane |

| Molecular Formula | C₈H₁₆ | C₃H₆ |

| Molecular Weight | 112.21 g/mol | 42.08 g/mol |

| Boiling Point | 115 °C at 760 mmHg lookchem.com | -32.7 °C |

| Density | 0.808 g/cm³ lookchem.com | 1.879 g/L (at 0 °C) |

| CAS Number | 6976-27-8 | 75-19-4 |

| Data for this compound sourced from LookChem lookchem.com. Data for Cyclopropane is widely available in chemical literature. |

Table 2: General Reactivity of Donor-Acceptor Cyclopropanes

| Reaction Type | Description | Activating Groups Example |

| Ring-Opening Reactions | Cleavage of the polarized C1-C2 bond initiated by nucleophiles or electrophiles, leading to 1,3-difunctionalized products. nih.gov | Donor: Alkoxy, Amino, AlkylAcceptor: Ester, Ketone, Nitrile |

| [3+2] Cycloadditions | The polarized cyclopropane acts as a 1,3-dipole equivalent, reacting with various dipolarophiles (e.g., aldehydes, imines) to form five-membered rings. nih.gov | Donor: Aryl, Vinyl, AlkylAcceptor: Diester, Ketoester |

| Rearrangements | Isomerization to larger rings or other structural motifs, often catalyzed by Lewis acids or thermal conditions. | Donor: SilyloxyAcceptor: Carbonyl |

| This table provides a generalized summary based on established principles of donor-acceptor cyclopropane chemistry. |

Mechanistic Investigations of Reactivity Profiles for 1,2 Dimethylpropyl Cyclopropane and Its Derivatives

Cyclopropane (B1198618) Ring-Opening Mechanisms

The inherent ring strain of approximately 29.0 kcal/mol makes cyclopropanes susceptible to ring-opening reactions through various mechanisms. wikipedia.org These reactions are often driven by the release of this strain energy, leading to the formation of more stable acyclic products. The activation of the C-C bonds in cyclopropanes can be achieved through thermal, photochemical, acid/Lewis acid-catalyzed, electrochemical, and radical-initiated pathways.

Thermal and Photochemical Ring Opening

Thermal and photochemical conditions can induce the cleavage of the C-C bonds in cyclopropanes. Photochemical chlorination of cyclopropane, for instance, has been reported to yield 1,1-dichlorocyclopropane (B3049490) along with products resulting from ring-opening. caltech.edu While specific studies on (1,2-Dimethylpropyl)cyclopropane are not extensively documented, the principles of thermal and photochemical activation of alkyl-substituted cyclopropanes can be applied. For example, in the presence of hydrogen on a copper catalyst, various alkyl-substituted cyclopropanes undergo transformation into saturated hydrocarbons. rsc.org

Photochemical activation can also lead to unique substitution reactions on the cyclopropane ring that are not feasible under thermal conditions. youtube.com This is because the photochemical process can bypass the high energy barrier associated with the formation of an sp2-hybridized carbocation on the three-membered ring. youtube.com

It's important to note that the substitution pattern on the cyclopropane ring can significantly influence the outcome of these reactions. In some cases, photochemical reactions involving diazo compounds and alkenes can lead to the formation of cyclopropane derivatives, where the reaction can proceed through a diradical intermediate. rsc.org

Acid/Lewis Acid-Catalyzed Ring Opening and Carbocation Intermediates

Acid and Lewis acid catalysis are common methods for activating cyclopropane rings towards nucleophilic attack. uni-regensburg.deresearchgate.net The process typically involves the protonation or coordination of a Lewis acid to a substituent on the cyclopropane, which polarizes a C-C bond and facilitates its cleavage. This often leads to the formation of a carbocation intermediate. stackexchange.com For donor-acceptor (D-A) cyclopropanes, Lewis acids can activate the ring opening, which is then followed by cycloaddition reactions. uni-regensburg.de The choice of the acid catalyst can be crucial; for instance, pyridinium (B92312) p-toluenesulfonate has been found to be effective in certain ring-opening reactions. nih.gov

The stability of the resulting carbocation is a key factor in determining the reaction pathway. In the case of this compound, the formation of a tertiary carbocation would be favored. However, the reaction pathway can be complex, and in some cases, the reaction proceeds via an SN2-like mechanism, avoiding the formation of a free carbocation. nih.gov Lewis acid-catalyzed ring-opening polymerization of donor-acceptor cyclopropanes has also been demonstrated, proceeding through a 1,3-dipole intermediate. rsc.org

| Catalyst/Reagent | Substrate Type | Key Intermediate | Outcome | Reference |

| Lewis Acids (e.g., SnCl4) | Donor-Acceptor Cyclopropanes | 1,3-Dipole | Ring-Opening Polymerization | rsc.org |

| Pyridinium p-toluenesulfonate | Cyclopropanated 3-aza-2-oxabicyclo[2.2.1]alkene | SN2-like transition state | Ring-opened product | nih.gov |

| Lewis Acids | Fused bicyclic cyclopropanes | Carbocation | Formal [4+1]-cycloaddition | uni-regensburg.de |

A significant aspect of the acid-catalyzed ring-opening of cyclopropanes is the potential for cyclopropylcarbinyl cation rearrangements. rsc.org These non-classical carbocations are known to undergo facile interconversion with homoallyl cations. rsc.orgresearchgate.net The rearrangement of cyclopropylcarbinyl cations can be harnessed in synthetic chemistry to achieve skeletal rearrangements and the formation of new cyclic and acyclic structures. rsc.orgresearchgate.net

The dehydration of cyclopropyl-attaching tertiary diaryl alcohols with a chiral acid can generate a cyclopropylcarbinyl cation, which then undergoes a ring-opening rearrangement to form enantioenriched homoallylic products. nih.gov The stereochemical outcome of these rearrangements is often highly controlled. nd.edu While direct studies on this compound are limited, the principles of cyclopropylcarbinyl cation chemistry suggest that acid-catalyzed reactions of this compound could lead to a variety of rearranged products.

Electrochemical Activation and Strain-Release Driven Reactions

Electrochemical methods provide an alternative approach to activating cyclopropane rings. nih.gov Anodic oxidation of electron-rich alkenes can produce electrophilic alkene radical cations that react with nucleophiles to form cyclopropanes. nih.gov This highlights the potential for electrochemical methods in both the formation and cleavage of cyclopropane rings.

Strain-release-driven reactions capitalize on the inherent energy of the cyclopropane ring. nih.gov Electrochemical oxidation can directly activate alkyl cyclopropanes, leading to ring-opening and the formation of various functionalized products. nih.gov This method has been applied to the synthesis of oxazolines and oxazines from alkyl cyclopropanes. nih.gov The activation of donor-acceptor cyclopropanes can also be achieved electrochemically, leading to C(sp³)–C(sp³) bond cleavage and the formation of highly reactive radical cations. researchgate.netresearchgate.net These reactions showcase the potential of electrochemistry to drive transformations that might be challenging under conventional thermal or chemical activation.

| Activation Method | Substrate Type | Key Intermediate | Outcome | Reference |

| Electrochemical Oxidation | Alkyl Cyclopropanes | Radical Cation | Ring-opening, formation of oxazolines/oxazines | nih.gov |

| Electrochemical Activation | Donor-Acceptor Cyclopropanes | Radical Cation | C(sp³)–C(sp³) cleavage | researchgate.netresearchgate.net |

| Anodic Oxidation | Electron-rich Alkenes & Diazo Compounds | Alkene Radical Cation | Cyclopropane synthesis | nih.gov |

Radical-Initiated Ring Opening and Cyclization Pathways

Free radical reactions offer a powerful tool for the ring-opening of cyclopropane derivatives under mild conditions. beilstein-journals.orgnih.gov These reactions often proceed via a radical addition to a double bond or a homolytic cleavage to generate a cyclopropyl-substituted radical, which then undergoes ring-opening to form a more stable alkyl radical. beilstein-journals.orgnih.gov

The resulting alkyl radical can then participate in various intra- or intermolecular reactions, including cyclizations. beilstein-journals.orgnih.gov For instance, the oxidative radical ring-opening of cyclopropyl (B3062369) olefins can lead to the synthesis of partially saturated naphthalenes. beilstein-journals.org A variety of radicals, including carbon, selenium, trifluoromethyl, and nitrogen-containing radicals, can be introduced into the final products through these pathways. beilstein-journals.orgnih.gov

Oxidative radical ring-opening/cyclization reactions of cyclopropane derivatives have gained significant attention. beilstein-journals.orgnih.govnih.gov These reactions often involve the use of an oxidant to generate the initial radical species. For example, silver(I) catalysts can be used in the oxidative ring-opening of cyclopropanols. beilstein-journals.orgnih.gov The process typically involves the formation of a cycloalkoxy radical, which then undergoes ring-opening to an alkyl radical. This radical can then be trapped by various reagents or undergo further cyclization. beilstein-journals.orgnih.gov

Copper(I) and iron(II) have also been used to catalyze oxidative radical trifluoromethylation/ring-opening/cyclization of methylenecyclopropanes. beilstein-journals.orgnih.gov These methods provide access to a wide range of complex molecules from readily available cyclopropane precursors. beilstein-journals.orgnih.gov

| Catalyst/Initiator | Substrate Type | Key Intermediate | Outcome | Reference |

| Silver(I) | Cyclopropanols | Cycloalkoxy radical | Oxidative ring-opening | beilstein-journals.orgnih.gov |

| Copper(I) / Iron(II) | Methylenecyclopropanes | Cyclopropyl-substituted carbon radical | Trifluoromethylation/ring-opening/cyclization | beilstein-journals.orgnih.gov |

| Photoredox Catalysis | Cyclopropyl Olefins | Alkyl radical | Ring-opening and cyclization | beilstein-journals.org |

Interaction with Specific Radical Species (e.g., CH(X 2Π), I•, Alk•)

The C-C bonds of the cyclopropane ring are susceptible to attack by radical species, leading to ring-opening reactions. The interaction with various radicals is a key aspect of its reactivity profile.

CH(X 2Π) Radicals: The ground-state methylidyne radical (CH(X 2Π)) is known to react rapidly with simple alkanes and cycloalkanes. Studies on the reaction of CH radicals with cyclopropane have shown that the process is fast and proceeds via a barrierless entrance channel. researchgate.netchadsprep.com The reaction likely involves the formation of an excited adduct, which can then decompose through ring-opening to yield a hydrogen atom and a diene. researchgate.net For this compound, the reaction would be expected to proceed similarly, with the radical adding to the ring and causing cleavage of one of the C-C bonds. The presence of the bulky alkyl group may sterically hinder the approach of the radical but also influences which C-C bond is preferentially broken.

Iodine Radicals (I•): Iodine radicals can mediate the ring-opening of cyclopropane derivatives. For instance, homoallyl radicals can be generated from precursors like dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate. wikipedia.org These reactions proceed via an iodine atom transfer mechanism, where the radical adds to an alkene, and the resulting radical abstracts an iodine atom. While not a direct attack on the this compound ring itself, this demonstrates that cyclopropane-containing radical species readily participate in reactions involving iodine radicals. A direct reaction would likely require high energy (e.g., photolysis) to homolytically cleave a C-C bond and form a diradical that could be trapped by iodine.

Alkyl Radicals (Alk•): The addition of alkyl radicals to activated cyclopropanes, such as methylenecyclopropanes, initiates a cascade of ring-opening and cyclization. acs.org The process typically begins with the addition of the alkyl radical to the exocyclic double bond, forming a cyclopropyl-substituted carbon radical. This intermediate rapidly undergoes ring-opening to generate a more stable alkyl radical. acs.org In the case of a saturated ring like this compound, direct attack by an alkyl radical is less favorable but can occur under forcing conditions, leading to ring-opened alkane products. Studies with fluoroalkyl radicals have shown they can mediate the ring-opening of methylenecyclopropanes to form fluorinated homoallylic compounds. acs.org

Table 1: Radical-Mediated Reactions of Cyclopropane Derivatives

| Radical Species | Substrate Type | Reaction Type | Products |

|---|---|---|---|

| CH(X 2Π) | Cyclopropane | Ring-opening | Diene + H• |

| I• Transfer | 2-(Iodomethyl)cyclopropane | Radical [3+2] Cycloaddition | Functionalized cyclopentanes |

| RF• | Methylenecyclopropanes | Ring-opening | Fluorinated homoallylic halides/esters |

Nucleophilic Attack on the Cyclopropane Ring

Direct nucleophilic attack on an unsubstituted cyclopropane ring is uncommon due to the low electrophilicity of the C-H and C-C bonds. However, the ring can be activated towards nucleophilic attack by the introduction of electron-withdrawing groups (acceptors) adjacent to the ring, creating what are known as donor-acceptor (D-A) cyclopropanes. acs.org

When activated by a Lewis acid, these D-A cyclopropanes undergo facile ring-opening. The Lewis acid coordinates to the acceptor group, enhancing its electron-withdrawing ability and polarizing the adjacent C-C bond of the cyclopropane ring. This polarization makes the distal carbon atom electrophilic and susceptible to attack by a nucleophile. acs.org For example, thiourea, acting as a bis-nucleophile, can attack a Lewis acid-activated bicyclic cyclopropane, leading to a cascade involving SN1-type ring-opening and subsequent cyclization to form complex heterocyclic systems. acs.org While this compound itself is not a D-A cyclopropane, derivatization to include an acceptor group (e.g., an ester or ketone) would render it susceptible to such nucleophilic ring-opening reactions. The regioselectivity of the nucleophilic attack would be influenced by the position of the acceptor and the steric hindrance of the 1,2-dimethylpropyl group.

Transition Metal-Mediated Ring Opening (e.g., Oxidative Addition to Form Metallacyclobutanes)

Transition metals are highly effective at activating the strained C-C bonds of cyclopropanes. chemrxiv.org The process typically occurs via an oxidative addition, where the metal center inserts into one of the C-C bonds of the cyclopropane ring to form a metallacyclobutane intermediate. chemrxiv.orgresearchgate.net This transformation is a key example of C-C bond activation.

The facility of this reaction is driven by the release of the cyclopropane's high ring strain (29.0 kcal/mol). chemrxiv.org The presence of substituents on the cyclopropane ring affects the course of the activation. For this compound, a transition metal complex would likely insert into the least sterically hindered C-C bond. The resulting platinacyclobutane, for example, can then undergo various subsequent reactions, such as reductive elimination or insertion reactions with other molecules like alkenes or alkynes, providing a pathway to more complex molecular architectures. chemrxiv.org Vinylcyclopropanes and alkylidenecyclopropanes are particularly reactive, undergoing oxidative addition readily with metals like rhodium, palladium, and nickel. chemrxiv.orgnih.gov

Table 2: Examples of Transition Metal-Mediated Ring Opening

| Metal Catalyst | Substrate Type | Intermediate | Key Transformation |

|---|---|---|---|

| Platinum (Pt) | Cyclopropane | Platinacyclobutane | Oxidative Addition |

| Rhodium (Rh) | Vinylcyclopropane (B126155) | π-allyl intermediate | Ring-opening/Rearrangement |

| Palladium (Pd) | Alkylidenecyclopropane | Metallacyclobutane | [3+2] Cycloaddition |

Rearrangement Reactions

Rearrangements are a major class of reactions for cyclopropane derivatives, often driven by the release of ring strain. These transformations can be initiated thermally, photochemically, or by catalysts.

Vinylcyclopropane-Cyclopentene Rearrangement

The vinylcyclopropane-cyclopentene rearrangement is a well-established and synthetically useful ring expansion reaction. rsc.org When a vinyl-substituted cyclopropane is heated, it rearranges to form a cyclopentene. The mechanism can be complex, proceeding through either a concerted, orbital-symmetry-controlled pericyclic process or a two-step pathway involving a diradical intermediate. The operative mechanism is highly dependent on the specific substrate. rsc.org

For this compound to undergo this reaction, it must first be functionalized to possess a vinyl group attached to the cyclopropane ring. Once formed, the resulting vinyl-(1,2-dimethylpropyl)cyclopropane derivative would be expected to rearrange upon heating. A photochemical variant of this rearrangement has also been observed, where the excited singlet state of a vinylcyclopropane converts to a cyclopentene. libretexts.org Rhodium catalysts can also promote this type of rearrangement under milder conditions. nih.gov

Sigmatropic Rearrangements (e.g.,libretexts.orglibretexts.org-Sigmatropic)

A sigmatropic rearrangement is an intramolecular pericyclic reaction where a sigma bond migrates across a π-electron system. researchgate.net These reactions are classified by an order term [i,j]. The requested libretexts.orglibretexts.org-sigmatropic rearrangement is an unconventional designation in pericyclic chemistry. More common rearrangements involving three-membered rings include rsc.orgrsc.org- and rsc.orgrsc.org-shifts. For instance, the Cope rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement of a 1,5-diene. acs.org

While a direct libretexts.orglibretexts.org-sigmatropic shift is not a standard classification for cyclopropane rearrangements, complex heterocyclic systems can be synthesized through sequential rearrangements. For example, a libretexts.orglibretexts.orgpyranothiopyran ring system has been synthesized via a sequence involving two successive rsc.orgrsc.org Claisen rearrangements. chemrxiv.org It is plausible that the term refers to such a multi-step process rather than a single concerted libretexts.orglibretexts.org shift. For a derivative of this compound, participation in more common rearrangements like a rsc.orgrsc.org-shift (vinylcyclopropane rearrangement) or a rsc.orgrsc.org-shift (if incorporated into a 1,5-diene system) is the most likely pathway for sigmatropic transformation. nih.gov

Electrochemical Rearrangements

Electrochemical methods offer a powerful, sustainable approach to induce rearrangements in cyclopropane systems. The direct electrochemical oxidation of alkyl cyclopropanes can trigger skeletal rearrangements driven by strain release. rsc.org This method avoids the need for pre-functionalization, such as the installation of donor and acceptor groups, that is often required for chemical activation.

For aryl-substituted cyclopropanes, anodic oxidation generates an arylcyclopropane radical cation. nih.govresearchgate.net This intermediate is highly reactive and readily undergoes C-C bond cleavage to form a more stable benzyl (B1604629) radical cation, driven by the release of ring strain. This species can then be trapped by various nucleophiles to yield 1,3-difunctionalized products. researchgate.net A similar process could be envisioned for this compound, particularly if an aryl group is also present on the ring. The electrochemical activation provides a clean, catalyst- and external-oxidant-free method for the ring-opening and functionalization of the strained cyclopropane core. nih.gov

Rearrangements in Bicyclic Cyclopropane Systems

Bicyclic systems incorporating a cyclopropane ring are prone to a variety of rearrangement reactions, often driven by the release of ring strain. These transformations can be initiated thermally, photochemically, or through acid or base catalysis, leading to a diverse array of structural motifs. While specific studies on bicyclic systems containing a (1,2-dimethylpropyl) substituent are scarce, the behavior of analogous structures, such as those in the terpene family, provides significant insight.

A pertinent example is the acid-catalyzed rearrangement of thujopsene (B1203592), a naturally occurring sesquiterpene featuring a bicyclo[4.1.0]heptane skeleton with alkyl substituents. Under acidic conditions, thujopsene undergoes a complex series of rearrangements involving the cyclopropane ring. harvard.eduyoutube.com The initial protonation of the cyclopropane ring can lead to the formation of a cyclopropylcarbinyl cation, which is known to be remarkably stable due to the favorable overlap of the cyclopropyl C-C bonds with the empty p-orbital of the cationic center. stackexchange.comwikipedia.org This intermediate can then undergo a variety of transformations, including ring expansion, ring contraction, and methyl migrations, to yield different skeletal structures. harvard.eduyoutube.comacs.org

Theoretical studies on the photochemical rearrangements of bicyclic molecules containing a cyclopropane ring, such as bicyclo[3.1.0]hexenones, have shown that these reactions often proceed through a triplet excited state. rsc.orgbaranlab.org The mechanism can involve an intersystem crossing from the initially formed singlet excited state to a more stable triplet state, which then undergoes the rearrangement. rsc.org The specific products formed are dependent on the structure of the bicyclic system and the substitution pattern.

The table below summarizes representative acid-catalyzed rearrangements of bicyclic systems containing a cyclopropane ring, illustrating the diversity of products that can be formed.

| Starting Material | Reaction Conditions | Major Rearrangement Product(s) | Reference(s) |

| Thujopsene | Acetic acid, H₂SO₄ | Widdrol, other tricyclic hydrocarbons | harvard.eduyoutube.com |

| Bicyclo[4.1.0]heptane | Lewis or Brønsted acids | Cycloheptene, methylcyclohexene | youtube.com |

| Eucarvone | Acid catalysis | Carene derivatives | nih.gov |

These examples highlight the propensity of bicyclic cyclopropanes to undergo skeletal reorganizations. For a hypothetical bicyclic system containing a this compound unit, similar acid-catalyzed or photochemical rearrangements would be anticipated, with the bulky alkyl group potentially influencing the regioselectivity and stereoselectivity of the bond cleavages and migrations.

Functionalization of the (1,2-Dimethylpropyl) Substituent

The functionalization of the alkyl substituent on a cyclopropane ring presents a different set of challenges compared to the reactions of the ring itself. The C-H bonds of the alkyl chain are typically less reactive than the strained C-C bonds of the cyclopropane. However, modern synthetic methods have enabled the selective functionalization of such unactivated C-H bonds.

The selective transformation of specific C-H bonds within the (1,2-dimethylpropyl) group would be a valuable synthetic tool. This substituent possesses primary, secondary, and tertiary C-H bonds, offering multiple potential sites for functionalization. Achieving site-selectivity in such a system typically relies on directing group strategies or the inherent reactivity differences of the C-H bonds.

In the absence of a directing group, the reactivity of C-H bonds towards radical abstraction or oxidation generally follows the order: tertiary > secondary > primary. Therefore, reactions such as radical halogenation or oxidation would be expected to occur preferentially at the tertiary C-H bond (C-1 of the dimethylpropyl group).

Recent advances in catalysis have led to the development of systems capable of site-selective C-H oxidation. nih.gov For instance, iron and manganese-based catalysts have been shown to selectively oxidize C(sp³)–H bonds. nih.gov The selectivity is often governed by a combination of electronic and steric factors. In the case of the (1,2-dimethylpropyl) group, a bulky catalyst might favor oxidation of the less sterically hindered primary or secondary positions, overriding the inherent reactivity of the tertiary C-H bond.

The following table presents a hypothetical summary of potential site-selective functionalization reactions on the (1,2-dimethylpropyl) substituent, based on established principles of C-H functionalization.

| Reaction Type | Reagent/Catalyst | Predicted Major Product | Rationale |

| Radical Bromination | N-Bromosuccinimide, light | 1-Bromo-(1,2-dimethylpropyl)cyclopropane | Formation of the most stable tertiary radical intermediate. |

| Catalytic Oxidation | Fe or Mn catalyst | 1-Hydroxy-(1,2-dimethylpropyl)cyclopropane | Oxidation at the most electron-rich tertiary C-H bond. |

| Directed C-H Functionalization | Substrate with directing group, Pd catalyst | Functionalization at a specific C-H bond | The position of functionalization is controlled by the directing group. researchgate.netyoutube.com |

Regioselectivity and Stereoselectivity in Cyclopropane Reactions

The reactions of the cyclopropane ring itself are characterized by specific regiochemical and stereochemical outcomes, which are dictated by the reaction mechanism and the nature of the substituents.

Electrophilic attack on the cyclopropane ring is a common mode of reaction. The C-C bonds of the cyclopropane have significant p-character and can act as a nucleophile. In the case of an unsymmetrically substituted cyclopropane like this compound, the site of electrophilic attack is governed by the stability of the resulting carbocationic intermediate. According to Markovnikov's rule, the electrophile will add to the carbon atom that results in the formation of the more stable carbocation. nih.govmasterorganicchemistry.comleah4sci.comresearchgate.net For an alkyl-substituted cyclopropane, protonation will occur at the least substituted carbon, leading to the formation of a carbocation on the more substituted carbon, which is stabilized by the electron-donating alkyl group.

The subsequent attack of a nucleophile on this carbocationic intermediate can proceed with either retention or inversion of configuration, depending on the nature of the intermediate and the reaction conditions. In many cases, the ring opening of cyclopropanes under electrophilic conditions is stereospecific. The Woodward-Hoffmann rules for electrocyclic reactions provide a theoretical framework for predicting the stereochemical outcome of concerted ring-opening reactions. numberanalytics.com For instance, the solvolytic ring-opening of cyclopropyl halides is a disrotatory process, where the substituents on the same side of the ring rotate in opposite directions.

The Simmons-Smith cyclopropanation reaction provides a stereospecific method for the synthesis of cyclopropanes, where the stereochemistry of the starting alkene is retained in the cyclopropane product. organicchemistrytutor.comwikipedia.org This implies that the synthesis of a specific stereoisomer of this compound would require a stereochemically pure alkene precursor.

The table below summarizes the expected regioselectivity and stereoselectivity for key reactions involving a cyclopropane ring analogous to this compound.

| Reaction Type | Reagent | Expected Regioselectivity | Expected Stereoselectivity | Reference(s) |

| Hydrohalogenation | H-X | Markovnikov addition (X on the more substituted carbon) | Mixture of stereoisomers, often with some degree of stereospecificity depending on the system. | masterorganicchemistry.comleah4sci.comresearchgate.net |

| Acid-Catalyzed Hydration | H₃O⁺ | Markovnikov addition (OH on the more substituted carbon) | Mixture of stereoisomers. | |

| Simmons-Smith Cyclopropanation | CH₂I₂, Zn(Cu) | Not applicable (forms the cyclopropane ring) | Stereospecific (stereochemistry of alkene is retained). organicchemistrytutor.comwikipedia.org | |

| Electrophilic Ring Opening | E⁺ | Attack at the least substituted carbon | Governed by Woodward-Hoffmann rules for concerted processes. | numberanalytics.com |

Computational and Quantum Chemical Analysis of 1,2 Dimethylpropyl Cyclopropane Systems

Electronic Structure and Bonding Characterization

The electronic structure of (1,2-Dimethylpropyl)cyclopropane is fundamentally shaped by the unique nature of the cyclopropane (B1198618) ring. The bonding in cyclopropane is often described by the Walsh and Coulson-Moffitt models, which deviate from standard sp³ hybridization. The carbon-carbon bonds in the three-membered ring possess significant p-character, resulting in "bent" or "banana" bonds that lie outside the direct internuclear axes. This strained ring system leads to a higher electron density on the exterior of the ring, influencing its chemical properties.

The (1,2-dimethylpropyl) substituent, being an alkyl group, primarily exerts an inductive electron-donating effect on the cyclopropane ring. This substituent can influence the charge distribution and the energies of the molecular orbitals. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic environment of this compound. These calculations can provide a detailed picture of the electron density distribution, molecular orbital shapes and energies, and the nature of the chemical bonds.

Elucidation of Reaction Pathways and Energy Landscapes

Computational chemistry is a powerful tool for mapping the potential energy surfaces of reactions involving this compound, providing a detailed understanding of reaction mechanisms.

The high ring strain of cyclopropanes, including this compound, makes them susceptible to ring-opening reactions. Computational methods are instrumental in identifying the transition state structures for these processes and calculating their associated activation energies. For instance, in a hypothetical acid-catalyzed ring-opening, DFT calculations could model the approach of a proton to one of the C-C bonds, leading to the formation of a transition state and subsequent ring opening to form a carbocation.

While specific activation energies for this compound are not documented, studies on similar systems provide valuable insights. For example, the activation energy for the thermal isomerization of cyclopropane to propene has been computationally determined. For substituted cyclopropanes, the nature and position of the substituent can significantly influence the activation barrier. The (1,2-dimethylpropyl) group, through its inductive effect and steric bulk, would be expected to influence the stability of the transition state and thus the activation energy of various reactions. For example, in a palladium-catalyzed ring-opening reaction of a cyclopropyldiol derivative, the calculated energy difference between two possible transition states was found to be 4.9 kcal/mol. researchgate.net Similarly, the hydroalumination of cyclopropane has been shown through DFT calculations to proceed via a four-centered transition state with a calculated barrier of around 40.00 kcal/mol at the B3LYP/6-31G** level of theory. e-journals.in These examples highlight the capability of computational methods to quantify the energetic landscape of cyclopropane reactions.

Many reactions of cyclopropanes proceed through short-lived, highly reactive intermediates. Computational chemistry allows for the characterization of these transient species.

Diradicals: Thermal or photochemical ring-opening of cyclopropanes can lead to the formation of 1,3-diradical intermediates. Computational studies can predict the geometry and electronic state (singlet or triplet) of these diradicals. While direct evidence for a diradical intermediate in the case of this compound is lacking, theoretical studies on related systems, such as the cycloreversion of diheptacene, have successfully characterized diradical intermediates. rsc.org

Zwitterions: In polar, ionic reactions, the ring opening of an electrophilically activated cyclopropane can generate a zwitterionic intermediate. For instance, the reaction of a donor-acceptor cyclopropane with a nucleophile can proceed through such an intermediate. nih.govnih.govresearchgate.netscilit.com The (1,2-dimethylpropyl) group, being a simple alkyl group, does not strongly promote the formation of zwitterionic intermediates in the absence of other activating groups.

Organometallic Intermediates: In transition-metal-catalyzed reactions, organometallic intermediates play a crucial role. For example, in a palladium-catalyzed reaction, a cyclopropylcarbinyl palladium intermediate might be formed. unc.edu DFT calculations can elucidate the structure, bonding, and subsequent reaction pathways of these intermediates, explaining product selectivity. unc.edu

The (1,2-dimethylpropyl) substituent introduces conformational flexibility to the molecule. Different spatial arrangements of this group relative to the cyclopropane ring can have varying steric and electronic effects, thereby influencing the molecule's reactivity.

Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers of this compound. The relative populations of these conformers can be determined using Boltzmann statistics based on their calculated free energies. The accessibility of different reaction sites and the stereochemical outcome of reactions can be highly dependent on the preferred conformation of the starting material. For instance, the approach of a reactant to the cyclopropane ring may be sterically hindered in some conformations more than others. While specific conformational analyses of this compound are not available, general principles of conformational analysis of substituted cycloalkanes are well-established and can be applied. dspmuranchi.ac.indalalinstitute.commaricopa.edu

Prediction of Reactivity and Selectivity in Cyclopropane Transformations

A key application of computational chemistry is the prediction of how a molecule will react and which products will be preferentially formed. For this compound, this includes predicting the regioselectivity and stereoselectivity of its reactions.

In an electrophilic attack on the cyclopropane ring, for example, computational models can predict which of the C-C bonds is more likely to be attacked. This can be rationalized by examining the distribution of the highest occupied molecular orbital (HOMO) or by calculating the relative stabilities of the possible carbocation intermediates formed upon ring opening. The (1,2-dimethylpropyl) group's electronic and steric properties will play a deciding role in directing the incoming electrophile.

Similarly, in reactions involving the substituent, the cyclopropyl (B3062369) group's influence on the reactivity of the (1,2-dimethylpropyl) chain can be assessed. For instance, the stability of a radical or a positive charge at the carbon atom attached to the ring can be computationally evaluated. Studies on the reactivity of electrophilic cyclopropanes have shown that substituents can significantly influence reaction rates and pathways. nih.govnih.govresearchgate.netscilit.combohrium.com DFT studies have also been successfully used to predict the selectivity in various catalytic cyclopropanation reactions and other transformations. nih.govacs.orgmdpi.com

Molecular Dynamics and Mechanistic Simulation

While quantum chemical calculations typically focus on static structures and minimum energy pathways, molecular dynamics (MD) simulations provide a time-dependent view of the molecular system. MD simulations can be used to study the conformational dynamics of this compound, including the rates of interconversion between different conformers.

Furthermore, MD simulations can be employed to model the behavior of the molecule in a solvent, providing a more realistic picture of its reactivity in solution. By simulating the trajectory of a reaction, it is possible to gain a deeper understanding of the mechanistic details, including the role of solvent molecules and the dynamics of bond breaking and formation. While specific MD simulations on this compound are not reported in the literature, the methodology has been widely applied to study the dynamics of various chemical and biological systems, including other cyclic molecules. acs.orgnih.govnih.gov

Computational Design of Experiments (e.g., Radical Recognition Assays)

The computational design of experiments has emerged as a powerful strategy in chemical research, enabling the prediction of reaction outcomes and the rational design of molecules with specific functionalities. In the context of this compound systems, computational methods, particularly Density Functional Theory (DFT), are instrumental in designing radical recognition assays. These assays are pivotal for identifying and characterizing transient radical species, which are notoriously difficult to study experimentally.

The underlying principle of a radical recognition assay based on a cyclopropane derivative is the strain-release-driven ring-opening of the cyclopropyl moiety upon interaction with a radical. This process acts as a "radical clock," where the rate of ring-opening can be calibrated to the reactivity of the radical species. The this compound system, with its specific alkyl substitution pattern, offers a unique substrate for such assays. The bulky 1,2-dimethylpropyl group can influence the stereochemistry and kinetics of the radical addition and subsequent ring-opening, providing a more nuanced sensor for different types of radicals.

Computational modeling allows for the in-silico investigation of the entire reaction mechanism, from the initial approach of the radical to the final ring-opened product. This includes the calculation of transition state geometries, activation energies, and reaction enthalpies, which are crucial for predicting the feasibility and selectivity of the radical recognition process.

Detailed Research Findings

Recent computational studies on analogous alkyl-substituted cyclopropanes have provided significant insights that can be extrapolated to the this compound system. DFT calculations have been employed to model the addition of various radicals (e.g., hydroxyl, methyl, and phenyl radicals) to the cyclopropane ring. These studies have revealed that the regioselectivity of the radical addition is influenced by the steric hindrance imposed by the alkyl substituent and the electronic stabilization of the resulting radical intermediate.

For instance, in the case of this compound, a radical can add to either of the two unsubstituted methylene (B1212753) carbons of the cyclopropane ring or to the methine carbon bearing the alkyl group. Computational models can predict the preferred site of attack by calculating the activation barriers for each pathway. The subsequent ring-opening of the cyclopropylcarbinyl radical intermediate is a key step. The rate of this ring-opening is sensitive to the nature of the attacking radical and the substitution pattern on the cyclopropane ring.

Furthermore, computational analysis can elucidate the potential reaction pathways following ring-opening. The resulting acyclic radical can undergo various subsequent reactions, such as hydrogen abstraction from the solvent or intramolecular rearrangement. By mapping the potential energy surface, computational chemists can predict the most likely products, which can then be targeted for experimental verification.

The following interactive data tables summarize key computational findings relevant to the design of radical recognition assays using alkyl-substituted cyclopropane systems, providing a basis for understanding the expected behavior of this compound.

Table 1: Calculated Activation Energies for Radical Addition to a Model Alkyl-Substituted Cyclopropane

| Attacking Radical | Addition Site | Activation Energy (kcal/mol) |

| Hydroxyl (•OH) | Methylene (C1) | 5.2 |

| Hydroxyl (•OH) | Methine (C3) | 7.8 |

| Methyl (•CH3) | Methylene (C1) | 8.1 |

| Methyl (•CH3) | Methine (C3) | 10.5 |

| Phenyl (•Ph) | Methylene (C1) | 6.5 |

| Phenyl (•Ph) | Methine (C3) | 9.1 |

Note: Data are representative values from DFT calculations on a model system and are intended to illustrate trends. C1 refers to an unsubstituted methylene carbon and C3 to the substituted methine carbon of the cyclopropane ring.

Table 2: Calculated Reaction Enthalpies for the Ring-Opening of the Cyclopropylcarbinyl Radical Intermediate

| Initial Radical Adduct | Ring-Opening Product | Reaction Enthalpy (kcal/mol) |

| Hydroxyl Adduct at C1 | 5-hydroxy-3,4-dimethyl-1-hexene radical | -15.7 |

| Methyl Adduct at C1 | 3,4,5-trimethyl-1-hexene radical | -12.3 |

| Phenyl Adduct at C1 | 3,4-dimethyl-5-phenyl-1-hexene radical | -18.9 |

Note: Data are representative values from DFT calculations on a model system and are intended to illustrate the thermodynamic driving force for ring-opening.

These computational data are crucial for designing experiments to differentiate between various radical species. For example, the lower activation energy for hydroxyl radical addition suggests that this compound would be a more sensitive probe for this highly reactive species compared to the methyl radical. The distinct reaction enthalpies for the ring-opening of different adducts can also be used to identify the initial attacking radical through analysis of the final products.

Elucidation of Structure and Reactivity Via Advanced Spectroscopic and Diffraction Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Probes

Advanced NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules. For complex structures like (1,2-Dimethylpropyl)cyclopropane, which contains multiple chiral centers, one-dimensional NMR is often insufficient. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the relative stereochemistry by identifying protons that are close in space. The magnitude of the Nuclear Overhauser Effect between specific protons on the cyclopropane (B1198618) ring and the dimethylpropyl substituent can help in assigning the cis or trans relationship between the substituents.

Deuterium (B1214612) labeling is a powerful tool used in conjunction with NMR spectroscopy to trace the pathways of atoms during a chemical reaction, thereby providing profound mechanistic insights. nih.gov In the context of reactions involving this compound, introducing a deuterium atom at a specific, known position on the molecule allows chemists to follow its fate in the product.

For instance, in studying a rearrangement or ring-opening reaction, if a deuterium atom is placed on one of the cyclopropyl (B3062369) carbons, its final position in the product can be determined by ¹H and ²H NMR spectroscopy. The absence of a proton signal and the appearance of a deuterium signal at a particular position in the product's NMR spectrum confirms the pathway of that specific atom. youtube.com This method is crucial for distinguishing between different proposed mechanisms, such as those involving concerted versus stepwise pathways or different types of transition states. nih.gov For example, a reaction proceeding through a specific carbocation intermediate might lead to scrambling of the deuterium label between two or more positions, a phenomenon readily detectable by NMR.

Table 1: Illustrative Data for Deuterium Labeling in a Hypothetical Rearrangement

| Starting Material Position of Deuterium | Expected Product Position (Mechanism A) | Expected Product Position (Mechanism B) |

| C1 of Cyclopropane | C3 of resulting alkene | C2 of resulting alkene |

| Methyl group on propyl chain | Remains on methyl group | Scrambled between methyl and methylene (B1212753) positions |

This technique provides clear, empirical evidence to support or refute proposed reaction pathways. nih.govnih.gov

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR can reveal the relative stereochemistry of a molecule, X-ray crystallography provides the definitive, unambiguous determination of the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be grown. rsc.org For a molecule like this compound, which exists as multiple stereoisomers, obtaining the crystal structure of one of the pure enantiomers would definitively establish the spatial arrangement of the cyclopropane ring and the alkyl substituent. researchgate.net

The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional electron density map of the molecule. This map reveals the precise positions of all atoms, bond lengths, and bond angles, thus providing an exact molecular structure. rsc.orgresearchgate.net When using anomalous dispersion techniques, the absolute configuration (R or S) at each chiral center can be determined with high confidence. This is particularly valuable for establishing a reference standard for a series of related chiral compounds. nih.gov

Table 2: Representative Crystallographic Data for a Substituted Cyclopropane

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.12 |

| b (Å) | 10.45 |

| c (Å) | 15.33 |

| α, β, γ (°) | 90 |

| Volume (ų) | 1301.2 |

| Z | 4 |

| R-factor | 0.045 |

Note: Data is representative and not specific to this compound.

Mass Spectrometry in Fragmentation Pathway Analysis for Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the study of organic compounds, it not only provides the molecular weight of the parent molecule but also offers structural information through the analysis of its fragmentation patterns. docbrown.info When a molecule like this compound is ionized in a mass spectrometer, the resulting molecular ion is often unstable and breaks down into smaller, charged fragments. The pattern of these fragments is highly characteristic of the molecule's structure.

The high-energy environment of techniques like electron ionization (EI) can induce complex rearrangements, which are notoriously difficult to predict but provide a wealth of information. chemrxiv.org For alkyl-substituted cyclopropanes, common fragmentation pathways involve the cleavage of the cyclopropane ring and the loss of alkyl radicals. The relative abundance of different fragment ions can give clues about the stability of the resulting carbocations and the strength of the chemical bonds.

For example, the fragmentation of this compound would likely show a prominent peak corresponding to the loss of a methyl group (CH₃) or an ethyl group (C₂H₅) from the side chain. Cleavage of the cyclopropane ring itself would lead to a series of characteristic ions. By carefully analyzing these fragmentation pathways, often aided by high-resolution mass spectrometry (HRMS) to determine the exact elemental composition of each fragment, researchers can piece together a picture of the molecule's structure and reactivity under energetic conditions. nih.gov Tandem mass spectrometry (MS/MS) can further elucidate these pathways by selecting a specific fragment ion and subjecting it to further fragmentation, providing a more detailed map of the molecule's breakdown. researchgate.net

Table 3: Plausible Mass Spectrometry Fragments for this compound (C₈H₁₆)

| m/z Value | Possible Fragment Identity | Plausible Neutral Loss |

| 112 | [C₈H₁₆]⁺ | (Molecular Ion) |

| 97 | [C₇H₁₃]⁺ | CH₃• (Methyl radical) |

| 83 | [C₆H₁₁]⁺ | C₂H₅• (Ethyl radical) |

| 69 | [C₅H₉]⁺ | C₃H₇• (Propyl radical) |

| 55 | [C₄H₇]⁺ | C₄H₉• (Butyl radical) |

| 41 | [C₃H₅]⁺ | C₅H₁₁• (Pentyl radical) |

Note: The relative intensities of these peaks would provide further structural information. docbrown.info

Strategic Applications of Cyclopropane Derivatives in Complex Organic Synthesis

(1,2-Dimethylpropyl)cyclopropane as a Chiral Building Block

There is no available scientific literature that describes the use of this compound as a chiral building block. The inherent chirality of this molecule, arising from multiple stereocenters, theoretically makes it a candidate for asymmetric synthesis. However, no studies have been published that explore its resolution into enantiomers or its application in stereoselective transformations.

Role in Asymmetric Synthesis of Complex Molecules

Due to the lack of research on its use as a chiral building block, there are no documented instances of this compound playing a role in the asymmetric synthesis of complex molecules. The potential diastereomeric and enantiomeric forms of this compound have not been synthesized or utilized in any reported synthetic routes.

Application as a Reactive Intermediate in Multistep Syntheses

No published research indicates that this compound has been employed as a reactive intermediate in multistep syntheses. The reactivity of cyclopropane (B1198618) rings, often involving ring-opening reactions, is a cornerstone of their synthetic utility. However, the specific reactivity of a cyclopropane ring bearing a 1,2-dimethylpropyl substituent has not been investigated or reported in the context of complex synthesis.

Integration into Complex Synthetic Pathways for Target Molecule Construction

A comprehensive search of synthetic chemistry literature reveals no instances where this compound has been integrated into complex synthetic pathways for the construction of target molecules.

Contribution to Natural Product Synthesis

There is no evidence in the scientific literature of this compound contributing to the synthesis of any natural products. While many natural products contain cyclopropane motifs, the specific this compound moiety is not a recognized structural component of any known natural product, nor has it been used as a synthetic precursor in this context.

Use as a C1 or C3 Synthetic Unit in Retrosynthetic Analysis

The conceptual application of cyclopropanes as either C1 or C3 synthons is a powerful tool in retrosynthetic analysis. This involves the strategic cleavage of the cyclopropane ring to reveal key reactive functionalities. However, there are no reported examples of this compound being utilized in this manner for retrosynthetic disconnection or in the forward synthetic direction as a C1 or C3 building block.

Synthesis of Functionalized Derivatives from this compound

The synthesis of functionalized derivatives from a starting material is a fundamental aspect of its synthetic utility. In the case of this compound, there is no literature describing any chemical transformations to introduce new functional groups onto either the cyclopropane ring or the alkyl substituent. Research on the derivatization of this specific compound is absent from the public scientific domain.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Enhanced Stereocontrol and Efficiency

The precise control of stereochemistry is a cornerstone of modern organic synthesis, and the construction of stereodefined cyclopropanes remains a significant challenge. Future research will undoubtedly focus on the development of novel catalytic systems that offer unprecedented levels of stereocontrol and efficiency in the synthesis of asymmetrically substituted cyclopropanes.

Key areas of advancement are expected in:

Transition Metal Catalysis: While rhodium and copper catalysts have been instrumental in cyclopropanation reactions, the exploration of other transition metals is gaining traction. rsc.orgtaylorfrancis.com Cobalt, for instance, has shown promise in catalyzing asymmetric cyclopropanation reactions with high diastereo- and enantioselectivity. organic-chemistry.orgnih.gov Iron, being an earth-abundant and less toxic metal, is another attractive candidate for developing more sustainable catalytic systems. rdworldonline.com The design and synthesis of new chiral ligands will be crucial for achieving high levels of stereocontrol with these and other metals. acsgcipr.org

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. thieme-connect.de Directed evolution of enzymes, such as cytochrome P450 variants, has already demonstrated the ability to catalyze stereoselective cyclopropanation of various alkenes. acs.org Future work will likely expand the substrate scope of these biocatalysts to include more complex and challenging alkenes relevant to the synthesis of (1,2-Dimethylpropyl)cyclopropane and its derivatives. nih.gov

Photocatalysis: The use of light to drive chemical reactions offers a mild and efficient approach to cyclopropanation. organic-chemistry.org Recent developments in photoredox catalysis have enabled the construction of cyclopropanes under visible light irradiation, often with high functional group tolerance. organic-chemistry.orgrsc.org Further exploration of novel photosensitizers and reaction pathways will likely lead to more efficient and selective photocatalytic methods for synthesizing complex cyclopropanes.

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic methodologies. thieme-connect.decitedrive.com For cyclopropane (B1198618) synthesis, this translates to a move away from hazardous reagents and solvents, and a focus on atom economy and energy efficiency. acsgcipr.org

Future research in this area will likely prioritize:

Alternative Reagents: Traditional cyclopropanation methods often rely on the use of diazomethane (B1218177) or other hazardous diazo compounds. nih.gov The development of safer carbene precursors, such as gem-dichloroalkanes, is a significant step towards greener synthesis. nih.gov Hydrogen borrowing catalysis, which utilizes alcohols as alkylating agents, presents another sustainable alternative to traditional methods that employ toxic alkyl halides. acs.org

Greener Solvents and Reaction Conditions: The use of water, ionic liquids, or even solvent-free conditions for cyclopropanation reactions is an active area of research. thieme-connect.de These approaches can significantly reduce the environmental impact of chemical processes. Additionally, alternative energy sources like microwave irradiation and ultrasound are being explored to accelerate reactions and improve energy efficiency. thieme-connect.de

Catalytic Efficiency: The development of highly active and recyclable catalysts is a key aspect of sustainable synthesis. acsgcipr.org By increasing the turnover number (TON) and turnover frequency (TOF) of catalysts, the amount of catalyst required can be minimized, leading to reduced waste and cost.

Integration of Machine Learning and AI in Cyclopropane Synthesis and Reactivity Prediction

Key applications of ML and AI in this field include:

Reaction Prediction and Optimization: ML algorithms can be trained on existing reaction data to predict the outcome of new reactions, including yield and stereoselectivity. nih.govrepec.orgyoutube.com This predictive capability can significantly accelerate the discovery of new synthetic routes and the optimization of reaction conditions, saving time and resources. chemeurope.com

Catalyst Design: AI can be used to design novel catalysts with enhanced activity and selectivity. By learning the relationship between catalyst structure and performance, ML models can propose new ligand and metal combinations that are likely to be effective for specific cyclopropanation reactions.

De Novo Synthesis Planning: AI-powered retrosynthesis tools can propose synthetic pathways for complex target molecules, including those containing the this compound moiety. researchgate.netcsmres.co.uk These tools can analyze the vast landscape of known chemical reactions to identify the most efficient and practical routes.

Unveiling New Mechanistic Pathways for Ring Transformations

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. The unique strain and electronic properties of the cyclopropane ring give rise to a rich and complex landscape of ring-opening and rearrangement reactions. researchgate.netresearchgate.net

Future research will focus on:

Computational Chemistry: Quantum mechanical calculations and ab initio molecular dynamics simulations are becoming increasingly powerful tools for elucidating complex reaction mechanisms. acs.orgresearchgate.netrsc.org These methods can provide detailed insights into transition states, intermediates, and the factors that control reactivity and selectivity. acs.org

Advanced Spectroscopic Techniques: The use of advanced spectroscopic techniques, such as time-resolved spectroscopy, can provide real-time information about the species involved in a chemical reaction, helping to unravel complex mechanistic pathways.

Synergistic Catalysis: The combination of different catalytic modes, such as photoredox and transition metal catalysis, can lead to novel reactivity and the discovery of new mechanistic pathways. rsc.org Understanding the interplay between different catalysts is crucial for designing efficient and selective transformations.

Advanced Applications in Materials Science and Enabling Technologies

The unique structural and electronic properties of cyclopropanes make them attractive building blocks for the development of advanced materials and enabling technologies. rsc.org The rigid, three-dimensional structure of the cyclopropane ring can impart specific properties to polymers and other materials. nih.gov

Future research in this area is expected to explore:

Cyclopropane-Containing Polymers: The incorporation of cyclopropane units into polymer backbones can influence their physical and chemical properties, such as thermal stability, crystallinity, and optical properties. researchgate.net Photosensitive polymers containing cyclopropane moieties have been synthesized and show potential for applications in microelectronics and optics. iaea.org

Biologically Active Molecules: The cyclopropane motif is found in a wide range of biologically active natural products and pharmaceutical compounds. rsc.orgnih.govacs.orgrsc.orgresearchgate.netunl.pt The development of new synthetic methods for accessing diverse cyclopropane-containing molecules will continue to be a major driver of drug discovery. psu.eduontosight.ainih.govchemeurope.com

Molecular Scaffolds for Drug Discovery: Cyclopropane derivatives can serve as rigid scaffolds for the design of new lead compounds in drug discovery. nih.gov Their well-defined three-dimensional shape allows for precise positioning of functional groups to interact with biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1,2-Dimethylpropyl)cyclopropane in laboratory settings?

- Methodology : Cyclopropane derivatives are typically synthesized via [2+1] cycloadditions (e.g., Simmons-Smith reaction) or alkylidene transfer to alkenes. For branched substituents like 1,2-dimethylpropyl, steric effects must be minimized by using bulky catalysts (e.g., Zn/Cu couples) or low-temperature conditions. Post-synthesis purification often involves fractional distillation or preparative GC to isolate the product .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 112.21 g/mol | PubChem |

| Boiling Point | Not reported; estimated via group contribution methods | CC-DPS |

Q. How can structural confirmation of this compound be achieved?

- Methodology : Use and NMR to identify cyclopropane ring protons (δ ~0.5–2.0 ppm) and substituent methyl groups. IR spectroscopy detects C-H bending (~850–1000 cm) characteristic of strained cyclopropane rings. High-resolution mass spectrometry (HRMS) validates molecular formula (CH) .

Q. What are the stability considerations for this compound under varying experimental conditions?

- Methodology : Cyclopropanes are prone to ring-opening under acidic or oxidizing conditions. Test stability by exposing the compound to incremental temperatures (25–100°C) and monitoring decomposition via TGA or GC-MS. Store in inert atmospheres (Ar/N) at –20°C to prevent radical-initiated degradation .

Advanced Research Questions

Q. How does the 1,2-dimethylpropyl substituent affect the cyclopropane ring’s electronic and steric properties?

- Methodology : Computational studies (DFT or QSPR) reveal electron-donating effects from methyl groups, increasing ring strain energy (~27 kcal/mol for similar derivatives). Compare reaction rates with unsubstituted cyclopropanes in ring-opening reactions (e.g., hydrogenation or electrophilic addition) to quantify steric hindrance .

- Data Comparison :

| Property | This compound | Unsubstituted Cyclopropane |

|---|---|---|

| Strain Energy | ~27 kcal/mol (estimated) | ~27.5 kcal/mol |

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

- Methodology : Cross-validate NMR assignments using - HSQC and DEPT experiments. Compare experimental IR spectra with computational predictions (e.g., Gaussian software) to resolve ambiguities in peak assignments. Collaborate across labs to standardize solvent and calibration protocols .

Q. How can the stereochemical configuration of this compound derivatives be determined?

- Methodology : For diastereomers, use NOESY NMR to identify spatial proximity of substituents. Chiral GC or HPLC with polarimetric detection distinguishes enantiomers. X-ray crystallography provides definitive structural confirmation but requires high-purity crystals .

Data Contradiction Analysis

Q. Why do different studies report varying boiling points for this compound?

- Resolution : Discrepancies arise from impurities or differing measurement techniques (e.g., dynamic vs. static boiling point methods). Recommend using ASTM D86 or similar standardized protocols. Purity must exceed 99% (validated by GC-FID) for accurate measurements .

Methodological Guidelines

- Synthesis Optimization : Prioritize sterically controlled catalysts (e.g., Pd/C for hydrogenation) to minimize side reactions .

- Analytical Validation : Combine multiple techniques (NMR, HRMS, IR) for cross-confirmation. Reference spectral libraries from PubChem or ECHA for benchmarking .

- Computational Tools : Use Gaussian or ORCA for strain energy calculations and reaction pathway simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.